4-O-Galloylalbiflorin

Catalog No.
S12871266
CAS No.
M.F
C30H32O15
M. Wt
632.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Galloylalbiflorin

Product Name

4-O-Galloylalbiflorin

IUPAC Name

[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

InChI

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1

InChI Key

UXHIYEMICNYJGK-QKYHNZPSSA-N

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Isomeric SMILES

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Description

4-O-Galloyalbiflorin is a natural product found in Paeonia lactiflora with data available.

4-O-Galloylalbiflorin is a polyphenolic compound derived from the roots of Paeonia lactiflora Pall., a plant known for its medicinal properties. This compound is characterized by the presence of a galloyl group attached to the albiflorin backbone, which enhances its biological activity and therapeutic potential. The molecular formula of 4-O-Galloylalbiflorin is C22H24O10C_{22}H_{24}O_{10}, and it has been identified as a promising candidate for various pharmacological applications, particularly in neuroprotection and anti-inflammatory activities.

Typical of phenolic compounds. Key reactions include:

  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones or other reactive species, which may contribute to its biological activities.
  • Reduction: Using reducing agents like sodium borohydride, the compound can be reduced to form derivatives with altered properties.
  • Esterification: The presence of hydroxyl groups allows for esterification reactions with acids, potentially modifying its solubility and reactivity.

Research has demonstrated that 4-O-Galloylalbiflorin exhibits significant biological activities:

  • Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): This enzyme is implicated in the pathogenesis of Alzheimer's disease. 4-O-Galloylalbiflorin has shown potential as a BACE1 inhibitor, suggesting its role in neuroprotective strategies against Alzheimer's disease .
  • Antioxidant Properties: The compound possesses antioxidant capabilities, which help mitigate oxidative stress in cells, contributing to its neuroprotective effects.
  • Anti-inflammatory Effects: Studies indicate that 4-O-Galloylalbiflorin can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

The synthesis of 4-O-Galloylalbiflorin can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Paeonia lactiflora using solvents like ethanol or methanol. This method preserves the natural structure and activity of the compound.
  • Chemical Synthesis: Laboratory synthesis can be performed through

Interaction studies have focused on how 4-O-Galloylalbiflorin interacts with various biological targets:

  • Enzyme Inhibition: As a BACE1 inhibitor, it competes with the substrate at the active site, potentially altering amyloid precursor protein processing.
  • Synergistic Effects with Other Compounds: Research indicates that combining 4-O-Galloylalbiflorin with other phytochemicals may enhance its therapeutic effects, particularly in neuroprotection.

Several compounds share structural similarities with 4-O-Galloylalbiflorin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AlbiflorinGlycoside without galloyl groupExhibits anti-inflammatory properties
6-O-GalloylalbiflorinGalloyl group at position 6Similar biological activity but different efficacy profile
GallotanninPolyphenolic structure with multiple galloyl groupsStronger antioxidant properties but less specificity for BACE1
PaeoniflorinGlycoside derived from Paeonia speciesKnown for pain relief but less focus on neuroprotection

4-O-Galloylalbiflorin stands out due to its specific inhibitory action on BACE1, making it particularly relevant in Alzheimer’s research compared to other similar compounds that may not target this enzyme directly or exhibit broader biological activity without specificity.

XLogP3

0.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

632.17412031 g/mol

Monoisotopic Mass

632.17412031 g/mol

Heavy Atom Count

45

Dates

Modify: 2024-08-10

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